4-(3,5-Dimethyl-1H-pyrazol-1-yl)-6-ethoxy-2-phenylpyrimidine
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Overview
Description
4-(3,5-Dimethyl-1H-pyrazol-1-yl)-6-ethoxy-2-phenylpyrimidine is a heterocyclic compound that features a pyrazole ring fused with a pyrimidine ring. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry, agriculture, and materials science. The presence of both pyrazole and pyrimidine rings in its structure imparts unique chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3,5-Dimethyl-1H-pyrazol-1-yl)-6-ethoxy-2-phenylpyrimidine typically involves the condensation of appropriate pyrazole and pyrimidine precursors. One common method involves the reaction of 3,5-dimethyl-1H-pyrazole with 6-ethoxy-2-phenylpyrimidine under controlled conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate (K2CO3) and a suitable solvent like dimethyl sulfoxide (DMSO) at elevated temperatures .
Industrial Production Methods
For industrial-scale production, the synthesis may be optimized to enhance yield and purity. This can involve the use of continuous flow reactors, which allow for better control over reaction parameters and scalability. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired compound in high purity .
Chemical Reactions Analysis
Types of Reactions
4-(3,5-Dimethyl-1H-pyrazol-1-yl)-6-ethoxy-2-phenylpyrimidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or neutral medium.
Reduction: NaBH4 in methanol or ethanol.
Substitution: Halogenated solvents like chloroform (CHCl3) or dichloromethane (DCM) with appropriate nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its anticancer, antimicrobial, and anti-inflammatory properties.
Industry: Utilized in the development of agrochemicals, such as herbicides and fungicides.
Mechanism of Action
The mechanism of action of 4-(3,5-Dimethyl-1H-pyrazol-1-yl)-6-ethoxy-2-phenylpyrimidine involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit certain enzymes or modulate receptor activity, leading to therapeutic effects. The exact pathways and targets can vary depending on the specific application and the biological system involved .
Comparison with Similar Compounds
Similar Compounds
3,5-Dimethyl-1H-pyrazole: A precursor in the synthesis of the target compound.
6-Ethoxy-2-phenylpyrimidine: Another precursor used in the synthesis.
Pyrazolylpyridazine: A related compound with similar biological activities.
Uniqueness
4-(3,5-Dimethyl-1H-pyrazol-1-yl)-6-ethoxy-2-phenylpyrimidine is unique due to the combination of pyrazole and pyrimidine rings, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C17H18N4O |
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Molecular Weight |
294.35 g/mol |
IUPAC Name |
4-(3,5-dimethylpyrazol-1-yl)-6-ethoxy-2-phenylpyrimidine |
InChI |
InChI=1S/C17H18N4O/c1-4-22-16-11-15(21-13(3)10-12(2)20-21)18-17(19-16)14-8-6-5-7-9-14/h5-11H,4H2,1-3H3 |
InChI Key |
WXQGFLLTVIIOBT-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=NC(=NC(=C1)N2C(=CC(=N2)C)C)C3=CC=CC=C3 |
Origin of Product |
United States |
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